REACTION_CXSMILES
|
[NH2:1]CCN1CCNCC1.[Cl:10][CH2:11][CH2:12][C:13]([N:15]=[C:16]=[O:17])=[O:14]>>[Cl:10][CH2:11][CH2:12][C:13]([NH:15][C:16]([NH2:1])=[O:17])=[O:14]
|
Name
|
|
Quantity
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6.5 g
|
Type
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reactant
|
Smiles
|
NCCN1CCNCC1
|
Name
|
|
Quantity
|
14.3 g
|
Type
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reactant
|
Smiles
|
ClCCC(=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
ClCCC(=O)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 263% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |